![molecular formula C22H18O2S2 B2832723 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene CAS No. 102442-70-6](/img/structure/B2832723.png)

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

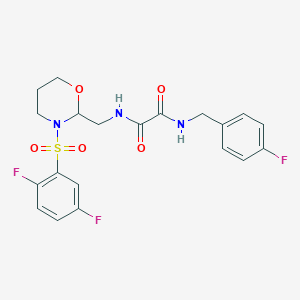

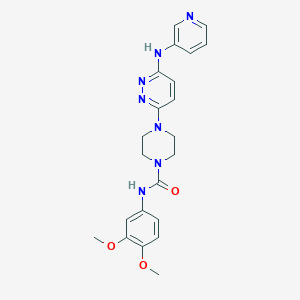

The compound “2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene” is a complex organic molecule that contains two naphthalene rings, each substituted with a methoxy group, and connected by a disulfanyl bridge . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . The methoxy group (-OCH3) is a common substituent in organic chemistry, and the disulfanyl group (-S-S-) is a type of sulfur-sulfur bond found in some organic compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of two naphthalene rings, each substituted with a methoxy group, and connected by a disulfanyl bridge . The presence of the aromatic naphthalene rings would likely confer stability to the molecule, while the methoxy groups could potentially influence its reactivity and solubility.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure. The presence of the aromatic naphthalene rings could contribute to its stability and potentially its solubility in nonpolar solvents, while the methoxy groups could potentially increase its solubility in polar solvents .Scientific Research Applications

Strigolactone-Signaling Inhibitor

The compound has been identified as a novel strigolactone-signaling inhibitor . Strigolactones are a class of plant hormones with multiple functions, including the suppression of shoot branching outgrowth, the regulation of root development, and the control of secondary growth and leaf senescence . The compound inhibits D14–SLR1 and D14–D53 interactions and restores the growth of rice tillering buds suppressed by strigolactone .

Corrosion Inhibitor

The compound has been used as an effective and low-cost corrosion inhibitor . It reduces the corrosion rate of carbon steel due to the formation of a stable protective film on the metal surface and reduces the cathodic hydrogen evolution reaction . The compound acts as a mixed type inhibitor .

Drug Delivery

The compound has been utilized as a model to elucidate release characteristics of hydrophobic compounds entrapped in microtubules . This could potentially be used for the prolonged delivery of these compounds from microtubules .

Treatment of Rheumatic Diseases

Although not directly mentioned, the compound is structurally similar to benzo[ ][1,3]dioxol-5-yl-2- (6-methoxynaphthalen-2-yl), which is usually used for treating rheumatic, rheumatoid arthritis and osteoarthritis . Therefore, it might have potential applications in the treatment of these diseases.

properties

IUPAC Name |

2-methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2S2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)25-26-22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSNXTQURXVTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)SSC3=C(C=CC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2832640.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide](/img/structure/B2832648.png)